Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate is a chemical compound with the molecular formula C11H19NO4. It is commonly used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amines during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate typically involves the reaction of cyclopropylamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This intermediate is then reacted with methyl bromoacetate to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate involves the protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amine. This property makes it valuable in multi-step synthesis where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
N-Boc-ethanolamine: Similar in structure but contains an ethanolamine moiety instead of a cyclopropyl group.
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds where the cyclopropyl group is required for biological activity or chemical reactivity .
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12(8-5-6-8)7-9(13)15-4/h8H,5-7H2,1-4H3 |
InChI Key |
NACVDIOTNZMTQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)OC)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.